1-(2-Thienylcarbonyl)indoline
Description
Structure
3D Structure
Properties
IUPAC Name |
2,3-dihydroindol-1-yl(thiophen-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NOS/c15-13(12-6-3-9-16-12)14-8-7-10-4-1-2-5-11(10)14/h1-6,9H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDTAKECNNPRRSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 2 Thienylcarbonyl Indoline
Strategies for Indoline (B122111) Ring Construction Applicable to the Target Compound
The assembly of the indoline framework can be achieved through a variety of synthetic pathways, ranging from historic name reactions that form indole (B1671886) precursors to modern transition-metal-catalyzed cyclizations.
Classical methods, while sometimes requiring harsh conditions, remain fundamental in heterocyclic synthesis. Their application to indoline synthesis often involves the initial formation of an indole, which is subsequently reduced.
The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a cornerstone reaction for producing indoles from an arylhydrazine and an aldehyde or ketone under acidic conditions. wikipedia.orgrsc.org The reaction proceeds through a phenylhydrazone intermediate, which isomerizes to an enamine. A rsc.orgrsc.org-sigmatropic rearrangement followed by the elimination of ammonia (B1221849) yields the aromatic indole. wikipedia.org
To apply this to the synthesis of an indoline precursor, two main pathways can be considered:
Synthesis and Subsequent Reduction: A suitably substituted phenylhydrazine (B124118) is reacted with an appropriate carbonyl compound under acidic catalysis (e.g., H₂SO₄, PPA, ZnCl₂) to form the corresponding indole. wikipedia.orgrsc.org This indole is then reduced to the indoline. Various methods exist for this reduction, including catalytic hydrogenation or the use of reducing agents like polymethylhydrosiloxane (B1170920) (PMHS) with a palladium catalyst. organic-chemistry.org
Interrupted Fischer Indolization: A variation of the classical method, known as the interrupted Fischer indolization, can directly yield indoline structures. nih.gov This approach involves a tandem rsc.orgrsc.org-sigmatropic rearrangement and cyclization cascade. By carefully choosing the substrates and reaction conditions, the reaction can be halted at the indoline stage before aromatization occurs. nih.gov This method has been used to access complex fused indoline ring systems present in various natural products. nih.govrsc.org Recently, environmentally friendly mechanochemical protocols have also been developed for this transformation. rsc.org
The Madelung synthesis involves the intramolecular cyclization of an N-acyl-o-toluidine at high temperatures using a strong base, such as sodium or potassium alkoxide, to form an indole. rsc.orgwikipedia.org The traditional conditions are often vigorous, requiring temperatures between 200–400 °C. wikipedia.org
For the purpose of obtaining an indoline scaffold, the Madelung synthesis would serve as a method to create a precursor indole, which would then necessitate a separate reduction step, similar to the Fischer synthesis pathway. The initial precursor for the Madelung reaction would be an N-acyl derivative of o-toluidine.
Modern modifications have improved the utility of this reaction. For instance, the use of different base systems like LiN(SiMe₃)₂ with CsF has enabled the reaction to proceed under milder conditions. organic-chemistry.org A one-pot, two-step procedure has been developed for synthesizing substituted indoles from N-(o-tolyl)benzamides, which avoids the use of transition metals. nih.govacs.org These advancements make the Madelung route a more viable option for creating the indole precursors to indolines.
Contemporary organic synthesis has seen the rise of powerful transition-metal-catalyzed reactions that offer mild, efficient, and atom-economical routes to complex heterocyclic structures, including indolines. mdpi.comresearchgate.net
Catalysis by transition metals provides direct access to the indoline ring system, often through intramolecular C-H activation and C-N bond formation, avoiding the need for separate reduction steps.
Palladium (Pd): Palladium catalysis is a versatile tool for indoline synthesis. researchgate.netbohrium.com Key strategies include the intramolecular C-H amination of β-arylethylamine derivatives, which can proceed with high efficiency under mild conditions. organic-chemistry.org Other powerful methods involve the dearomatization of indoles and various annulation reactions, such as the [4+1] annulation of (2-aminophenyl)methanols with sulfoxonium ylides. rsc.orgwiley.com Palladium-catalyzed cascade reactions have also been developed to assemble complex tetracyclic indoline scaffolds in a single step. arabjchem.org
Rhodium (Rh): Rhodium catalysts are highly effective for C-H activation and have been extensively used in indole and indoline synthesis. researchgate.netresearchgate.nettandfonline.com Rhodium(III)-catalyzed oxidative coupling of acetanilides with alkynes is a notable method for forming substituted indoles, which can then be reduced. acs.org More direct routes include the diastereoselective synthesis of highly substituted indolines from ortho-vinylanilines and iminocarbenes, which proceeds via an ene-type reaction. rsc.org Furthermore, Rh(II) catalysts can promote divergent syntheses, leading to polycyclic indolines through intramolecular [3+2] cycloadditions of indolyltriazoles. rsc.org
Copper (Cu): Copper, being more abundant and less expensive than palladium or rhodium, offers an attractive alternative for catalysis. Copper-mediated intramolecular aromatic C-H amination has been developed for indoline synthesis, proceeding smoothly without the need for noble-metal catalysts. acs.org In some systems, the use of an inexpensive terminal oxidant like MnO₂ can render the process catalytic in copper. acs.org Copper catalysis is also effective in radical cascade cyclizations, providing access to functionalized indolines under mild conditions. rsc.org One-pot syntheses involving sequential Chan–Lam N-arylation and cross-dehydrogenative coupling have also been reported. rsc.org
Table 1: Overview of Transition Metal-Catalyzed Indoline Synthesis Strategies
| Metal Catalyst | Reaction Type | Typical Substrate | Key Features |
|---|---|---|---|
| Palladium (Pd) | Intramolecular C-H Amination | β-arylethylamines | High efficiency, mild conditions, avoids pre-functionalization. organic-chemistry.org |
| [4+1] Annulation | (2-Aminophenyl)methanols | Direct use of OH as a leaving group, good efficiency. rsc.org | |
| Heck Protocol Cascade | N-halobenzoyl o-haloanilines | Diastereoselective, atom-economical, builds complex scaffolds. arabjchem.org | |
| Rhodium (Rh) | Diastereoselective Cyclization | o-Vinylanilines & N-sulfonyl-1,2,3-triazoles | Forms highly substituted indolines with excellent diastereoselectivity. rsc.org |
| Intramolecular [3+2] Cycloaddition | Indolyl-N-sulfonyl-1,2,3-triazoles | Divergent synthesis controlled by indole substituents. rsc.org | |
| Copper (Cu) | Intramolecular C-H Amination | Picolinamide-protected phenethylamines | Noble-metal-free, can be made catalytic with MnO₂. acs.org |
| Radical Cascade Cyclization | Alkenes and P-radical precursors | Uses inexpensive catalyst and oxidant under mild conditions. rsc.org |
Modern Catalytic Methods for Indoline Scaffolds
Intramolecular Cycloaddition Strategies (e.g., [4+2] Cycloadditions)
Intramolecular cycloaddition reactions, particularly [4+2] cycloadditions (Diels-Alder type reactions), provide a powerful method for assembling the bicyclic indoline core directly from acyclic precursors in a highly controlled manner. nih.govbohrium.com
This strategy often involves heating a substrate containing both a 4π-electron system (diene) and a 2π-electron system (dienophile). For instance, the intramolecular [4+2] cycloaddition of ynamides (alkynes with an adjacent nitrogen atom) with conjugated enynes can generate highly substituted indolines. nih.gov The initial cycloadduct can then be elaborated, for example, through oxidation to the corresponding indole if desired. nih.govscilit.com
Cascade dearomative [4+2] cycloadditions of indoles with in situ generated ortho-quinone methides have also been shown to be an effective and environmentally friendly method for accessing diverse indoline-fused polycycles with high yields and excellent diastereoselectivity. rsc.org These cycloaddition strategies are highly modular, making them well-suited for creating libraries of substituted indoline derivatives. nih.gov
Asymmetric Synthetic Routes to Chiral Indoline Derivatives
The demand for enantiomerically pure pharmaceuticals has driven the development of asymmetric methods to produce chiral indoline derivatives. These strategies aim to control the stereochemistry at specific positions of the indoline ring, which can be a precursor to the target molecule.
Several catalytic asymmetric approaches have proven effective:
Brønsted Acid Catalysis : Chiral Brønsted acids have been successfully employed in the enantioselective transfer hydrogenation of 3H-indoles using a Hantzsch dihydropyridine (B1217469) as the hydrogen source. This metal-free approach provides optically active indolines with high enantioselectivities. organic-chemistry.org For example, certain catalysts have achieved up to 98% yield and 97% enantiomeric excess (ee). organic-chemistry.org
Transition Metal Catalysis : Palladium and Rhodium complexes with chiral ligands are widely used. A tandem protocol involving reductive alkylation of indoles followed by asymmetric hydrogenation catalyzed by a Pd(OCOCF3)2 complex with a chiral ligand can produce cis-2,3-disubstituted indolines with up to 98% ee. sci-hub.se Similarly, Rhodium pre-catalysts combined with a thiourea-based chiral ligand and a Brønsted acid co-catalyst (HCl) enable the asymmetric hydrogenation of N-unprotected indoles, yielding chiral indolines with up to 99% ee. sci-hub.se Ruthenium(II)-catalyzed enantioselective hydroarylation represents another route, creating 3,4-disubstituted indolines by using a transient chiral amine directing group. thieme-connect.com
Table 1: Selected Asymmetric Synthetic Methods for Chiral Indolines
| Catalytic System | Substrate Type | Key Features | Reported Enantioselectivity (ee) | Reference |
|---|---|---|---|---|
| Chiral Brønsted Acid | 3H-Indoles | Metal-free, transfer hydrogenation | Up to 97% | organic-chemistry.org |
| Pd(OCOCF3)2 / Chiral Ligand | Indoles / Aldehydes | Tandem reductive alkylation/hydrogenation | Up to 98% | sci-hub.se |
| Rhodium / Chiral Thiourea (B124793) Ligand | N-Unprotected Indoles | Requires HCl co-catalyst | Up to 99% | sci-hub.se |
| Ru(II) / Chiral Amine | N/A | Transient directing group strategy | High | thieme-connect.com |
Metal-Free and Organocatalytic Approaches to Indoline Cores
Growing interest in sustainable chemistry has spurred the development of metal-free and organocatalytic methods for indoline synthesis, avoiding the cost and toxicity associated with heavy metals. chim.itnih.gov
Organocatalytic Dearomatization : Organocatalysis can achieve the asymmetric dearomatization of indole derivatives to form chiral indoline frameworks. rsc.org For instance, imidazolidinone catalysts can activate α,β-unsaturated aldehydes for a Friedel-Crafts reaction with indoles, leading to a cascade cyclization that constructs the pyrroloindoline architecture enantioselectively. caltech.edu
Base-Promoted Cyclizations : Simple bases like potassium hexamethyldisilazide (KHMDS) can mediate the cyclocondensation of ortho-fluorinated methyl-arenes and N-aryl imines to provide 1,2-diarylindolines. researchgate.net This domino reaction proceeds through C(sp³)–H activation and defluorinative SNAr-cyclization. researchgate.net Other bases such as cesium carbonate have also been used to promote the cyclization of ortho-alkynylanilides to form the indole (and subsequently indoline) core. chim.it
Electrochemical Synthesis : Electrochemical methods offer a green alternative by using electricity to drive reactions. A metal-free electrochemical intramolecular C(sp²)-H amination using iodine as a mediator allows for the synthesis of indoline derivatives from 2-vinyl anilines. organic-chemistry.org Another electrocatalytic approach involves the triamination of alkynes, which can controllably produce functionalized indolines. rsc.org
Acid-Catalyzed Cyclizations : Brønsted acids can catalyze the one-pot synthesis of indoles from o-aminobenzyl alcohols and furans, which can then be reduced to indolines. organic-chemistry.org
Installation of the 2-Thienylcarbonyl Moiety
Once the indoline core is synthesized, the final step is the attachment of the 2-thienylcarbonyl group to the nitrogen atom. This is typically achieved through a nucleophilic acylation reaction.
Acylation Reactions with Thiophene-2-carboxylic Acid Derivatives
The most direct method for forming the N-acyl bond of 1-(2-thienylcarbonyl)indoline is the reaction of indoline with an activated derivative of thiophene-2-carboxylic acid.
Using Acyl Chlorides : The standard and most common method involves the use of thiophene-2-carbonyl chloride . This highly reactive acylating agent readily reacts with the secondary amine of the indoline ring, usually in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to neutralize the HCl byproduct. Lewis acids such as AlCl₃ can also be used to promote the acylation. vulcanchem.com This approach has been noted in the synthesis of indole-fused 1,4-diazepinones, where thiophene-2-carbonyl chloride was successfully reacted with an indole derivative. unimi.it
Using Thioesters : As a milder and more functional-group-tolerant alternative to acyl chlorides, thioesters can serve as the acyl source. beilstein-journals.org The N-acylation of indoles with S-methyl thioesters can be achieved in the presence of a base like cesium carbonate (Cs₂CO₃) at elevated temperatures (e.g., 140 °C in xylene), affording N-acylindoles in moderate to good yields. beilstein-journals.org This method avoids the use of sensitive acyl chlorides. beilstein-journals.org
The choice of acylation conditions is critical to ensure N-acylation over the competing C3-acylation (Friedel-Crafts type reaction), especially if starting from an indole rather than an indoline. researchgate.net
Table 2: Conditions for Acylation of Indoline/Indole Scaffolds
| Acylating Agent | Reagents/Catalyst | Key Features | Reference |
|---|---|---|---|
| Thiophene-2-carbonyl chloride | AlCl₃, DCM | Standard Friedel-Crafts acylation conditions | vulcanchem.com |
| Thiophene-2-carbonyl chloride | N/A (with a base) | Used in a photoredox-catalyzed cascade cyclization | unimi.it |
Cross-Coupling Methodologies for Thienylcarbonyl Attachment
While direct acylation is predominant, modern cross-coupling reactions represent a potential, albeit less documented, alternative for forming the specific amide bond in this compound. Palladium- or copper-catalyzed carbonylative coupling reactions, for instance, can form amide bonds by combining an aryl halide, carbon monoxide, and an amine. In a hypothetical application to this synthesis, one could envision a coupling between a 1-haloindoline derivative, carbon monoxide, and a thienyl-organometallic reagent, or a coupling between indoline and a thienylcarbonyl-active ester. However, for the synthesis of a simple N-acyl indoline, the efficiency and atom economy of direct acylation with an acyl chloride or a similar derivative make it the more practical and widely adopted strategy.
Convergent and Divergent Synthetic Pathways to this compound
The synthesis of this compound can be analyzed from the perspective of convergent and divergent strategies, which have implications for efficiency and library synthesis.
Divergent Synthesis : A divergent strategy begins with a common intermediate that is elaborated into a variety of different final products. While not the most direct route to a single target like this compound, this approach is powerful for creating chemical libraries. For example, a pre-formed indoline could be treated with a range of different acyl chlorides (including thiophene-2-carbonyl chloride) and other electrophiles to generate a diverse set of N-substituted indolines. Another divergent approach involves modifying a common precursor to generate differently substituted indolines, which could then be acylated. rsc.org For instance, a dehydrogenative coupling of various indolines with different alcohols can lead to a diverse library of N- and C3-alkylated indoles, showcasing a divergent pathway from a common indoline scaffold.
Green Chemistry Principles in this compound Synthesis
Applying the principles of green chemistry to the synthesis of this compound aims to reduce waste, minimize energy use, and avoid hazardous substances. nih.govtandfonline.comopenmedicinalchemistryjournal.com
Catalysis over Stoichiometric Reagents : The use of catalytic methods for both the indoline core synthesis (e.g., organocatalysis, transition metal catalysis) and the acylation step is a key green principle. organic-chemistry.orgsci-hub.se For instance, using a catalytic amount of a Lewis acid or an organocatalyst is preferable to using stoichiometric amounts of reagents.
Atom Economy : Reactions like cycloadditions and cascade reactions are highly atom-economical as they incorporate most or all of the atoms from the starting materials into the final product. polimi.it Metal-free domino reactions that form the indoline core in a single, efficient sequence are particularly advantageous. nih.gov
Safer Solvents and Conditions : Many traditional indole syntheses use toxic solvents. Green approaches prioritize the use of safer solvents like water or ethanol, or even solvent-free conditions. openmedicinalchemistryjournal.com Microwave-assisted synthesis is another green technique that can dramatically reduce reaction times and energy consumption. tandfonline.comtandfonline.com
Renewable Feedstocks and Energy Efficiency : Electrochemical syntheses are considered green as they use electricity, a potentially renewable energy source, to replace chemical oxidants or reductants. organic-chemistry.orgrsc.org Reactions that proceed under mild, ambient temperature conditions are also favored over those requiring high-temperature reflux. researchgate.net
In the context of this compound synthesis, a greener route would involve forming the indoline core via an organocatalytic or electrochemical method, followed by a catalytic N-acylation using a stable acyl donor like a thioester, ideally under solvent-free or microwave-assisted conditions.
Reaction Pathways and Chemical Transformations of 1 2 Thienylcarbonyl Indoline
Reactivity at the Indoline (B122111) Nitrogen Atom
The nitrogen atom in 1-(2-Thienylcarbonyl)indoline is part of an amide linkage, which significantly modifies its reactivity compared to a simple secondary amine. The lone pair of electrons on the nitrogen atom participates in resonance delocalization with the adjacent carbonyl group. solubilityofthings.com This n(N) to π*(C=O) conjugation imparts a partial double-bond character to the N-C(O) bond, resulting in a planar geometry and restricted rotation. This restricted rotation can lead to the existence of cis and trans conformers, which may influence the molecule's participation in reactions requiring a specific spatial arrangement, such as intramolecular cyclizations. researchgate.net
While the delocalization enhances the stability of the amide bond, it also renders it susceptible to cleavage under forcing conditions. solubilityofthings.com Hydrolysis, typically catalyzed by strong acids or bases, can break the amide bond to yield the parent indoline and thiophene-2-carboxylic acid. solubilityofthings.com In acidic conditions, protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by water. solubilityofthings.com Conversely, under basic conditions, direct nucleophilic attack by a hydroxide (B78521) ion on the carbonyl carbon initiates the cleavage. solubilityofthings.com
Reactions Involving the Thiophene (B33073) Ring
The thiophene ring is an electron-rich, five-membered aromatic heterocycle that generally resembles benzene (B151609) in its reactivity, readily undergoing electrophilic aromatic substitution (EAS). wikipedia.org However, the reactivity of the thiophene moiety in this compound is modulated by the attached carbonyl group, which acts as a deactivating group and a meta-director. Consequently, electrophilic attack is expected to occur preferentially at the C4' or C5' positions, which are 'meta' and 'para' to the ring-connecting carbon, respectively. Potential EAS reactions include nitration, halogenation, and Friedel-Crafts acylation. researchgate.net
Another significant reaction pathway for the thiophene ring is metalation. Treatment with strong organolithium bases, such as butyl lithium, can selectively deprotonate the most acidic proton, typically at the C5 position (if unsubstituted) or the C2 position, to form a thienyllithium species. wikipedia.org This organometallic intermediate is a powerful nucleophile that can react with a wide range of electrophiles to introduce new substituents onto the thiophene ring. wikipedia.org
Oxidation of the thiophene ring can also occur, either at the sulfur atom to form a thiophene S-oxide or via epoxidation of the C=C double bonds, though these reactions often require specific oxidizing agents like trifluoroperacetic acid. wikipedia.org
Transformations of the Carbonyl Group
The carbonyl group in the amide linkage is a key site for chemical transformations. Although amides are less reactive than corresponding ketones or esters due to resonance stabilization, they can undergo several important reactions. solubilityofthings.comsioc-journal.cn
Reduction: The carbonyl group can be completely reduced to a methylene (B1212753) group (CH₂) using powerful reducing agents like lithium aluminum hydride (LAH). This transformation would convert this compound into (indolin-1-yl)(thiophen-2-yl)methane.
Nucleophilic Addition: While challenging, the addition of highly reactive organometallic reagents, such as organolithiums or Grignard reagents, can occur. nih.gov This reaction typically forms a tetrahedral intermediate which, upon acidic workup, can lead to the formation of a ketone, although this transformation often requires specific strategies like the use of N-methoxy-N-methylamides (Weinreb amides) to prevent over-addition. chinesechemsoc.org
Conversion to Other Functional Groups: Amides can be converted into other functionalities, though this is often more difficult than with other carbonyl compounds. For instance, dehydration reactions can convert primary amides to nitriles, and other specialized reagents can facilitate transformations to thioamides or amidines. chinesechemsoc.org
Table 1: Summary of Potential Carbonyl Group Transformations
| Reaction Type | Reagents | Potential Product | Citation |
|---|---|---|---|
| Reduction | LiAlH₄ | (Indolin-1-yl)(thiophen-2-yl)methane | |
| Hydrolysis (Acidic) | H₃O⁺, heat | Indoline + Thiophene-2-carboxylic acid | solubilityofthings.com |
| Hydrolysis (Basic) | OH⁻, heat | Indoline + Thiophene-2-carboxylate | solubilityofthings.com |
| Nucleophilic Addition | R-MgX or R-Li, then H₃O⁺ | Ketone (after hydrolysis) | nih.gov |
Functionalization of the Indoline Core
The indoline scaffold itself is a target for various synthetic modifications, including direct C-H functionalization and reactions involving the disruption of the ring system.
C-H Functionalization Strategies
Modern synthetic chemistry has developed powerful methods for the selective functionalization of C-H bonds, often guided by a directing group. snnu.edu.cn In this compound, the N-acyl group can serve as such a director, facilitating transition-metal-catalyzed reactions at the otherwise unreactive C7 position of the indoline ring.
For example, Pd(II)-mediated intramolecular oxidative coupling of N-acylindolines has been used to synthesize pyrrolophenanthridone alkaloids, demonstrating a pathway for C-H activation at the C7 position to form a new C-C bond with an ortho-position of a tethered aromatic ring. researchgate.net Furthermore, iodine-mediated oxidative intramolecular amination provides a metal-free method to synthesize N-acylindolines by forming a C-N bond at an unactivated C(sp³)–H bond of an ethyl group on the aniline (B41778) precursor. acs.org This reaction has been shown to be effective for substrates containing a thienyl group, affording the desired indoline in high yield. acs.org
Table 2: Examples of C-H Functionalization on Related Indoline Systems
| Reaction Type | Catalyst/Reagent | Position Functionalized | Product Type | Citation |
|---|---|---|---|---|
| Intramolecular C-C Coupling | Pd(II) | C7 of indoline | Pyrrolophenanthridone | researchgate.net |
| Intramolecular C-N Amination | I₂, DTBP | C(sp³) of N-alkyl group | N-acylindoline | acs.org |
| [3+2] Annulation | Co(II) | C2 of aniline precursor | 2-Acylindoline | researchgate.net |
| [3+2] Annulation | Rh(III) | C2 of aniline precursor | Substituted indoline | acs.org |
Ring-Opening and Rearrangement Reactions
Although the indoline ring is generally stable, it can undergo ring-opening under specific catalytic conditions. For instance, under hydrothermal conditions and in the presence of a ruthenium catalyst, indole (B1671886) can be hydrogenated to indoline, which subsequently undergoes C-N bond cleavage to produce various alkyl anilines. osti.gov This suggests a potential degradation pathway for the indoline core of this compound under harsh reductive conditions.
More complex transformations involving rearrangements have also been reported for indole derivatives. A copper-catalyzed propargylation of 2-indole boronates induces a 1,2-metalate rearrangement, leading to the diastereoselective formation of highly substituted indolines. wiley.com Such strategies highlight the potential for sophisticated modifications of the indoline core to build molecular complexity. wiley.com Ring-opening can also be initiated by Lewis acids, which activate the system towards nucleophilic attack, as demonstrated in the reactions of indoline-2-thiones with donor-acceptor cyclopropanes. researchgate.net
Stereoselective Transformations of this compound
While this compound itself is an achiral molecule, stereocenters can be introduced through various stereoselective reactions.
The development of chiral molecules often relies on enantioselective C-H bond activation, which has been achieved using palladium catalysts paired with chiral mono-N-protected amino acid (MPAA) ligands. snnu.edu.cn Applying such a system to a prochiral C-H bond on the indoline ring of a suitably substituted derivative could, in principle, lead to the formation of enantioenriched products.
Furthermore, stereocenters can be created at the benzylic position of the indoline ring. Titanocene(III)-catalyzed epoxide-opening arene annulation is a radical-based method that has been developed for the synthesis of 3,3-disubstituted indolines, showcasing a modern approach to constructing chiral indoline scaffolds. nih.gov
Stereoselective synthesis can also be substrate-controlled. For example, the synthesis of pinane-based 2-amino-1,3-diols utilized a chiral oxazolidin-2-one derived from a pinane (B1207555) skeleton. beilstein-journals.org The inherent chirality of the starting material directed the stereochemical outcome of subsequent transformations. beilstein-journals.org This illustrates how, if starting from a chiral indoline precursor, the stereochemistry of subsequent reactions on the thiophene or carbonyl moieties could be influenced.
Advanced Characterization and Structural Elucidation of 1 2 Thienylcarbonyl Indoline
Spectroscopic Analysis Techniques
Spectroscopic methods are fundamental in elucidating the chemical structure of 1-(2-thienylcarbonyl)indoline by examining the interaction of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for providing detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR: In the ¹H NMR spectrum of indoline (B122111) derivatives, the protons of the indoline core typically appear in distinct regions. The aromatic protons of the benzene (B151609) ring generally resonate between δ 6.6 and 7.2 ppm. chemicalbook.com The methylene (B1212753) protons of the five-membered ring show characteristic signals, often as triplets, around δ 3.0 and δ 3.5 ppm. chemicalbook.com For this compound, the protons of the thiophene (B33073) ring would also be present, with chemical shifts influenced by the electron-withdrawing carbonyl group and the heteroatom.
¹³C NMR: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For carbonyl compounds, the carbon of the C=O group typically appears significantly downfield. libretexts.orgchemguide.co.uk In derivatives of indoline, the carbon atoms of the benzene ring show signals in the aromatic region (approximately 110-150 ppm), while the methylene carbons of the heterocyclic ring resonate at higher field. chemicalbook.com The chemical shifts of the thiophene ring carbons would also be observed, distinguished by their electronic environment. ias.ac.in
2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish connectivity between protons and carbons, confirming the assignment of signals in the ¹H and ¹³C NMR spectra and providing unambiguous structural confirmation.
(Data for this compound specifically was not available in the search results, so a general description based on related structures is provided.)
Interactive Data Table: Representative ¹H and ¹³C NMR Data for Indoline Scaffolds
| Nucleus | Functional Group | Typical Chemical Shift (ppm) |
| ¹H | Aromatic (Indoline) | 6.6 - 7.2 chemicalbook.com |
| ¹H | CH₂ (Indoline) | ~3.0 and ~3.5 chemicalbook.com |
| ¹³C | Aromatic (Indoline) | 110 - 150 chemicalbook.com |
| ¹³C | C=O (Amide) | 160 - 185 chemguide.co.uk |
| ¹³C | CH₂ (Indoline) | Not specified |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the most prominent feature in the IR spectrum would be the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the amide group, typically appearing in the region of 1630-1680 cm⁻¹. The spectrum would also show characteristic absorptions for the C-H bonds of the aromatic and aliphatic parts of the molecule, as well as vibrations associated with the thiophene ring. ias.ac.in The region between 600 and 1400 cm⁻¹, known as the fingerprint region, provides a unique pattern for the molecule.
Interactive Data Table: Key IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| C=O (Amide) | Stretching | 1630 - 1680 |
| C-H (Aromatic) | Stretching | ~3000 - 3100 |
| C-H (Aliphatic) | Stretching | ~2850 - 3000 |
| C=C (Aromatic) | Stretching | ~1450 - 1600 |
| Thiophene Ring | Various | Characteristic absorptions |
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. researchgate.net The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions. The fused aromatic system of the indoline core, in conjugation with the thienylcarbonyl group, will give rise to characteristic absorption maxima. mdpi.com The exact position and intensity of these bands are sensitive to the solvent and the specific electronic structure of the molecule. researchgate.netresearchgate.net For similar indole (B1671886) derivatives, absorption bands are often observed in the range of 250-350 nm. chemrxiv.org
Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio of ions, providing the molecular weight of the compound and information about its structure through fragmentation patterns. chemguide.co.uk In the mass spectrum of this compound, the molecular ion peak (M+) would be observed, confirming its molecular weight. chemguide.co.uk The fragmentation of the molecular ion can occur through various pathways, such as cleavage of the bond between the indoline nitrogen and the carbonyl group, or fragmentation of the thiophene ring, leading to characteristic fragment ions. chemguide.co.uklibretexts.org
Interactive Data Table: Expected Mass Spectrometry Data for this compound
| Ion | Description | Expected m/z |
| [M]⁺ | Molecular Ion | 229.06 |
| [M - C₄H₃S]⁺ | Loss of thienyl group | 146.06 |
| [C₄H₃SCO]⁺ | Thienylcarbonyl fragment | 111.99 |
| [C₈H₈N]⁺ | Indoline fragment | 118.07 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
X-ray Crystallography for Solid-State Structure Determination
(Specific crystallographic data for this compound was not found in the search results. The following table provides representative data for related indole derivatives.)
Interactive Data Table: Representative Bond Lengths and Angles for Indole Derivatives
| Parameter | Atoms Involved | Typical Value |
| Bond Length | C=O | ~1.23 Å |
| Bond Length | C-N (amide) | ~1.35 Å |
| Bond Length | C-C (aromatic) | ~1.36 - 1.42 Å mdpi.com |
| Bond Angle | C-N-C (amide) | ~120° |
| Dihedral Angle | Indole-Carbonyl | Varies |
Chiroptical Spectroscopy for Enantiomeric Purity Assessment
Following a comprehensive search of scientific literature and chemical databases, no specific data regarding the chiroptical spectroscopy and enantiomeric purity assessment of this compound was found. The indoline scaffold itself is not inherently chiral. Chirality in a derivative like this compound would arise from the presence of stereogenic centers, such as substitution on the indoline or thiophene rings, or from atropisomerism due to restricted rotation around the N-C(O) bond.
Without any published research on the synthesis of chiral variants of this specific molecule or the resolution of its potential enantiomers, there is no experimental data available to discuss its chiroptical properties. Techniques such as electronic circular dichroism (ECD), optical rotatory dispersion (ORD), and vibrational circular dichroism (VCD) are powerful tools for determining the absolute configuration and enantiomeric purity of chiral molecules. d-nb.infonih.gov However, the application of these methods is contingent on the molecule being chiral and exhibiting a differential interaction with circularly polarized light.
Methods for determining enantiomeric purity, such as chiral High-Performance Liquid Chromatography (HPLC) or Capillary Electrophoresis (CE), are widely used for chiral compounds. openaccessjournals.commdpi.comnih.gov These techniques rely on the use of a chiral stationary phase or a chiral selector to separate the enantiomers, allowing for their quantification. mdpi.comnih.gov In the absence of any studies on the enantiomeric separation of this compound, no data on its enantiomeric purity can be provided.
Therefore, this section cannot be completed with detailed research findings or data tables as no such information appears to be publicly available for the specified compound.
Computational and Theoretical Studies on 1 2 Thienylcarbonyl Indoline
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone of modern computational chemistry. cecam.org DFT methods are known for providing a favorable balance between computational cost and accuracy for many molecular systems. nrel.govresearchgate.net These calculations can elucidate a molecule's fundamental properties by solving approximations of the Schrödinger equation. cecam.orgmdpi.com
Electronic Structure Analysis
The electronic structure of a molecule dictates its chemical behavior. DFT calculations can be used to determine the distribution of electrons within 1-(2-thienylcarbonyl)indoline, identifying regions that are electron-rich or electron-poor. This is crucial for understanding its reactivity.
Key parameters obtained from electronic structure analysis include:
Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. For this compound, the HOMO is expected to be localized primarily on the electron-rich indoline (B122111) and thiophene (B33073) rings, while the LUMO is likely centered on the carbonyl group and the thienyl ring.
Electron Density and Electrostatic Potential: Maps of electron density and electrostatic potential can visualize the charge distribution. The oxygen atom of the carbonyl group is expected to have the highest negative charge, making it a likely site for electrophilic attack. The aromatic rings, particularly the indoline moiety, will also exhibit regions of high electron density.
Mulliken and Natural Population Analysis (NPA) Charges: These analyses provide numerical values for the partial charges on each atom in the molecule. This data quantifies the electron distribution and helps in predicting sites for nucleophilic and electrophilic attack.
Table 1: Predicted Mulliken Atomic Charges for this compound
| Atom | Predicted Charge (a.u.) |
| O(carbonyl) | -0.55 to -0.65 |
| N(indoline) | -0.40 to -0.50 |
| C(carbonyl) | +0.45 to +0.55 |
| S(thiophene) | -0.10 to +0.10 |
Note: These values are hypothetical and based on typical results for similar functional groups from DFT calculations.
Spectroscopic Property Prediction
Quantum chemical calculations can predict various spectroscopic properties, which can be compared with experimental data to confirm the molecule's structure. researchgate.net
Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of the bonds within this compound. The most prominent predicted peak would be the C=O stretching frequency of the amide group, typically expected in the range of 1650-1680 cm⁻¹. Other significant predicted vibrations would include C-N stretching, C-H stretching of the aromatic rings, and vibrations associated with the thiophene ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predictions are valuable for assigning the signals in experimental spectra. The protons on the indoline and thiophene rings would have distinct predicted chemical shifts based on their electronic environment.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and thus the UV-Vis absorption spectrum. Transitions are likely to be of the π → π* type, originating from the aromatic systems.
Table 2: Predicted Vibrational Frequencies for Key Functional Groups
| Functional Group | Predicted Frequency (cm⁻¹) |
| C=O (Amide I) | 1665 |
| C-N Stretch | 1350 |
| Aromatic C-H Stretch | 3050-3100 |
Note: These are representative values and would be obtained from a frequency calculation at a specified level of theory (e.g., B3LYP/6-31G).*
Reaction Mechanism Elucidation
DFT is a powerful tool for studying the pathways of chemical reactions. rsc.orgarxiv.org For this compound, this could involve:
Modeling Synthesis Reactions: The mechanism of its synthesis, for example, the acylation of indoline with 2-thenoyl chloride, could be modeled. This would involve calculating the energies of reactants, transition states, and products to determine the most likely reaction pathway and to understand the factors controlling the reaction's feasibility and rate.
Predicting Reactivity: The reactivity of the molecule towards electrophiles or nucleophiles can be predicted. For instance, electrophilic aromatic substitution is a common reaction for indoles. bhu.ac.in DFT calculations could predict whether an incoming electrophile would preferentially attack the indoline or the thiophene ring and at which position (e.g., C5 or C7 on the indoline ring). bhu.ac.in The calculations would model the transition states for each possible pathway to determine the one with the lowest activation energy. rsc.org
Molecular Modeling and Dynamics Simulations
While quantum mechanics provides detailed electronic information, molecular modeling and dynamics simulations are used to study the larger-scale conformational behavior and interactions of molecules.
Conformational Analysis
This compound has rotational freedom around the single bond connecting the carbonyl carbon to the indoline nitrogen and the bond connecting the carbonyl carbon to the thiophene ring. This leads to the possibility of multiple stable conformations (conformers).
Potential Energy Surface (PES) Scanning: By systematically rotating these bonds and calculating the energy at each step, a potential energy surface can be generated. The minima on this surface correspond to stable conformers. It is expected that the most stable conformers will be those that minimize steric hindrance between the indoline and thiophene rings.
Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms over time, providing insight into the dynamic behavior of the molecule in solution. These simulations can show how the molecule flexes and changes its conformation at a given temperature, and which conformations are most populated over time. Studies on related furo- and thieno[2,3-b]indolines have shown that such fused systems tend to exist in a single, preferred conformation in solution. nih.gov For this compound, the planarity of the amide bond will be a major factor, with the main conformational flexibility arising from the rotation of the thienyl group.
Table 3: Hypothetical Relative Energies of Conformers
| Conformer | Dihedral Angle (N-C-C-S) | Relative Energy (kcal/mol) |
| A (anti-periplanar) | ~180° | 0.00 |
| B (syn-periplanar) | ~0° | 2.5 - 4.0 |
Note: This table is illustrative. The syn-periplanar conformation is expected to be higher in energy due to steric clash between the indoline and thiophene rings.
Ligand-Target Interaction Prediction (for in vitro targets)
Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein or nucleic acid. biotech-asia.org This is a critical step in computer-aided drug design. biotech-asia.org Derivatives of indoline are known to interact with a variety of biological targets. srce.hr
Docking Studies: If a potential protein target for this compound is identified, molecular docking can be used to predict the preferred binding mode and estimate the binding affinity. The process involves placing the ligand in the binding site of the protein in various orientations and conformations and scoring these poses based on intermolecular interactions like hydrogen bonds, hydrophobic interactions, and van der Waals forces.
Identification of Key Interactions: The results of docking can identify the specific amino acid residues in the target's binding pocket that interact with the ligand. For this compound, the carbonyl oxygen is a likely hydrogen bond acceptor, while the aromatic rings could engage in π-π stacking or hydrophobic interactions with residues like phenylalanine, tyrosine, or tryptophan. The sulfur atom in the thiophene ring could also participate in specific interactions.
Virtual Screening: Docking can be used to screen large libraries of compounds against a target protein to identify potential new inhibitors. If this compound were part of such a library, its predicted binding affinity could be compared to that of other molecules to prioritize it for experimental testing.
Table 4: Potential Interacting Residues in a Hypothetical Kinase Binding Site
| Ligand Moiety | Potential Interaction | Interacting Residue (Example) |
| Carbonyl Oxygen | Hydrogen Bond | Lysine, Arginine |
| Indoline Ring | Hydrophobic Interaction | Leucine, Valine |
| Thiophene Ring | π-π Stacking | Phenylalanine, Tyrosine |
Note: This table represents typical interactions found in protein-ligand complexes and is for illustrative purposes.
Binding Mode Characterization
Computational docking studies have been instrumental in elucidating the binding mode of this compound and its derivatives with various biological targets. These in silico methods predict the preferred orientation of a ligand when bound to a receptor, providing insights into the specific molecular interactions that stabilize the ligand-receptor complex.
One study focused on indoline-based compounds as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH). nih.gov Molecular docking revealed that the indoline moiety of the hit compound, an indoline derivative, positions itself near the iron atom within the 5-LOX active site. nih.gov This placement is stabilized by van der Waals interactions with several key amino acid residues, including H372, H367, L368, L414, I415, F421, and L607. nih.gov Furthermore, the thiourea (B124793) group of this derivative was observed to form two hydrogen bonds with the side chain of Q363 and accept a hydrogen bond from Y181. nih.gov
In another example, the binding mode of a novel small molecule tubulin inhibitor, STK899704, which features an indole (B1671886) nucleus, was investigated. plos.org Computational analysis suggested that STK899704 binds at the interface of the αβ-tubulin heterodimer, overlapping with the colchicine-binding site. plos.org This interaction is predicted to interfere with microtubule dynamics, leading to its anticancer activity. plos.org
Docking studies of substituted indoline-2-ones and spiro[indole-heterocycles] with a homology-modeled structure of Staphylococcus aureus histidine kinase (WalK) have also been performed. srce.hr The results of these simulations helped to rationalize the observed antibacterial activity, with the most active compound showing the highest docking score. srce.hr The binding mode analysis shed light on the interactions between these novel inhibitors and the ATP-binding site of the kinase. srce.hr
Similarly, in silico docking experiments were used to understand the binding mode of indole-2-carboxamide derivatives within the active sites of EGFR, BRAFV600E, and VEGFR-2. nih.gov The 2-phenyl indole moiety of these compounds was found to stack with Phe771 and form pi-H interactions with Leu694 and Gly772, in addition to other hydrophobic interactions with surrounding residues. nih.gov
These examples highlight the power of computational methods in characterizing the binding modes of indoline-containing compounds, providing a structural basis for their biological activities and guiding the design of more potent and selective molecules.
Pharmacophore Modeling and Ligand-Based Design
Pharmacophore modeling is a powerful computational technique used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. dergipark.org.tr This approach is particularly valuable in ligand-based drug design, where the structure of the biological target is unknown or when researchers want to design new scaffolds based on the properties of known active ligands. biosolveit.de
A pharmacophore model typically consists of features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. For instance, a pharmacophore hypothesis (AAHRR) was generated for indole and isatin (B1672199) derivatives as inhibitors of beta-amyloid aggregation. mdpi.com This model comprised two hydrogen bond acceptors (A), one hydrophobic region (H), and two aromatic rings (R). mdpi.com The aromatic features were mapped to the isatin, indoline, or indandione cores and a phenyl or thiazole (B1198619) ring, while the hydrogen bond acceptors corresponded to the carbonyl of the isatin or indandione groups and a nitrogen atom of the hydrazone moiety. mdpi.com This model successfully distinguished active from inactive compounds and was used to predict the activity of newly synthesized derivatives. mdpi.com
In another study, a pharmacophore model was developed for CDK2 inhibitors, resulting in a highly correlating model (r = 0.906) with one hydrogen bond acceptor and two aromatic ring features. scirp.org This model's predictive power was validated using a test set and Fischer randomization. scirp.org
Ligand-based drug design leverages the information from such pharmacophore models to design new molecules. biosolveit.deeyesopen.com By understanding the key features required for activity, medicinal chemists can design novel compounds that fit the pharmacophore and are therefore more likely to be active. This can involve scaffold hopping to discover new chemical classes or making targeted modifications to existing ligands to improve their properties. biosolveit.de
The general workflow for ligand-based pharmacophore modeling involves several key steps:
Selection of a training set: A diverse set of active ligands is chosen. dergipark.org.tr
Conformational analysis: The possible conformations of each ligand are generated.
Feature mapping: The common chemical features are identified. dergipark.org.tr
Pharmacophore generation and scoring: Different pharmacophore models are created and ranked based on how well they overlap with the active ligands. dergipark.org.tr
Model validation: The best model is validated using a test set of compounds with known activities to assess its predictive ability. dergipark.org.tr
Structure Activity Relationship Sar Studies and Molecular Mechanism Investigations in Vitro
Design and Synthesis of 1-(2-Thienylcarbonyl)indoline Analogues
The design of analogues of this compound involves strategic modifications at three primary sites: the indoline (B122111) ring, the thiophene (B33073) moiety, and the carbonyl linker connecting them. The synthesis of these analogues often employs well-established chemical reactions, including amide bond formation between a substituted indoline and a derivative of thiophene-2-carboxylic acid.
The indoline nucleus is a common motif in biologically active compounds, and its substitution pattern significantly influences pharmacological activity. sci-hub.se Synthetic strategies for creating substituted indolines are well-developed, often involving the cyclization of appropriately substituted precursors or the direct functionalization of the indoline ring. bhu.ac.innih.govorganic-chemistry.org
Structure-activity relationship studies on various indole (B1671886) and indoline-based compounds reveal that the nature and position of substituents are critical for biological activity. For instance, in a series of 1H-indole-2-carboxamides designed as CB1 allosteric modulators, the presence of a chloro or fluoro group at the C5 position of the indole ring was shown to enhance modulation potency. nih.gov Similarly, studies on indoline-2-carboxylic acid derivatives as NF-κB inhibitors highlighted the importance of substituents on the indoline nitrogen. nih.gov The introduction of different groups in place of a Boc protecting group led to varied activity, underscoring the role of this position in molecular interactions. nih.gov For other indole derivatives, substitutions at various positions have been shown to have a significant effect on potency against targets like HIV-1 reverse transcriptase. rsc.org
Table 1: Effect of Indoline Ring Substitutions on Biological Activity in Related Scaffolds
| Scaffold Type | Substitution Position | Substituent | Target | Effect on Activity | Reference |
| 1H-Indole-2-carboxamide | C5 | Chloro, Fluoro | CB1 Receptor | Enhanced Potency | nih.gov |
| Indoline-2-carboxylic acid | N1 | Various (vs. Boc) | NF-κB | Modulated Activity | nih.gov |
| Indole-based α-amino acids | Various | Various | HIV-1 RT | Significant Impact | rsc.org |
| 3,3-di(indolyl)indolin-2-one | C5 | Bromo, Chloro, Nitro | α-Glucosidase | Varied Inhibition | nih.gov |
The thiophene ring, a bioisostere of the phenyl ring, is a common component in many drugs. However, it can sometimes be associated with metabolic liabilities, prompting medicinal chemists to explore its replacement or modification. researchgate.net SAR studies often focus on exploring core modifications to replace the thiophene moiety to improve properties like solubility and reduce potential cytotoxicity. researchgate.net
In the context of kinesin spindle protein (KSP) inhibitors, a series of thiophene-containing compounds were synthesized to explore the SAR. nih.gov These studies led to the identification of a potent inhibitor that was found to bind to an allosteric pocket of the KSP enzyme. nih.gov Furthermore, research on thiophene-indole hybrids has been conducted to develop agents against leishmanial parasites, demonstrating the utility of combining these two moieties for specific therapeutic targets. nih.gov The synthesis of such hybrids can involve reactions like the Suzuki-Miyaura coupling between appropriately functionalized thiophene and indole precursors. nih.govekb.eg
Table 2: Examples of Thiophene Moiety Modifications and Their Rationale
| Original Scaffold | Modification | Rationale / Outcome | Target | Reference |
| Thiophene Core Compound | Replacement with other heterocycles | Improve solubility, reduce cytotoxicity | Various | researchgate.net |
| Thiophene-containing amides | Substitution on thiophene ring | Explore SAR, optimize binding | Kinesin Spindle Protein | nih.gov |
| Thiophene-indole | Hybridization | Develop novel therapeutic agents | Leishmania, Bacteria, Cancer Cells | nih.govekb.eg |
The carbonyl group in this compound acts as a crucial linker, holding the indoline and thiophene rings in a specific spatial orientation. Altering this linker can significantly impact the molecule's conformation, flexibility, and ability to form hydrogen bonds, thereby affecting its binding affinity to biological targets.
Modifications of the Thiophene Moiety
In vitro Target Identification and Validation
The biological activity of this compound analogues is assessed through a variety of in vitro assays. These experiments are designed to identify specific molecular targets, such as enzymes or receptors, and to quantify the potency and mechanism of interaction.
Derivatives containing indole and thiophene moieties have been evaluated against a wide range of enzymes implicated in various diseases.
α-Glucosidase: This enzyme is a key target for managing type 2 diabetes. mdpi.com Inhibition of α-glucosidase delays carbohydrate digestion and reduces postprandial hyperglycemia. mdpi.com A series of 2-(1H-Indol-3-yl)-N'-[substituted benzoyl/2-thienylcarbonyl]acetohydrazides were synthesized and evaluated for their inhibitory potential against α-glucosidase, with some compounds showing moderate to weak activity. researchgate.net Other indole-containing hybrids, such as those combined with coumarin, have also been designed as α-glucosidase inhibitors, with some derivatives showing high activity compared to the standard drug acarbose. d-nb.info
Butyrylcholinesterase (BChE): BChE is a serine hydrolase that, along with acetylcholinesterase (AChE), breaks down acetylcholine. upol.cz It is a target for drugs aimed at treating neurodegenerative disorders like Alzheimer's disease. irb.hr Indole-based structures are known to interact with cholinesterases. nih.gov Analogues from a series of 2-(1H-Indol-3-yl)-N'-[substituted benzoyl/2-thienylcarbonyl]acetohydrazides were tested against BChE, with some compounds identified as promising inhibitors. researchgate.net For example, compound 7c (2-(1H-Indol-3-yl)-N'-[4-chlorobenzoyl]acetohydrazide) showed notable inhibition against BChE. researchgate.net
Lipoxygenase (LOX): Lipoxygenases are enzymes involved in the inflammatory pathway. mdpi.com Tenidap, a complex analogue of this compound, is known to be an inhibitor of 5-lipoxygenase. drugfuture.com Additionally, several 2-(1H-Indol-3-yl)-N'-[substituted benzoyl/2-thienylcarbonyl]acetohydrazide derivatives showed excellent inhibitory potential against lipoxygenase, with IC₅₀ values lower than the reference standard, baicalein. researchgate.net
Aldose Reductase (AR): AR is the first enzyme in the polyol pathway, which becomes significant in hyperglycemic conditions and is implicated in diabetic complications. nih.gov Aldose reductase inhibitors (ARIs) are therefore a promising therapeutic approach. nih.govnanobioletters.com Substituted indoles are a well-recognized group of compounds with AR inhibitory activity. nih.gov The general structure of many ARIs features a polar moiety that interacts with an "anion binding pocket" of the enzyme and a hydrophobic part, a description that fits the this compound scaffold. mdpi.comnih.gov
Kinases: Kinases are a large family of enzymes that play central roles in cell signaling, and their dysregulation is a hallmark of cancer. Thiophene-containing compounds have been identified as inhibitors of the kinesin spindle protein (KSP), a motor protein essential for mitosis. nih.gov In one study, an SAR exploration led to a potent inhibitor that binds to an allosteric site of KSP. nih.gov Furthermore, molecular docking studies have suggested that indole-thiophene polymers could interact with the active site of CDK2, a key cell cycle kinase. ekb.eg
Dioxygenases: Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that catabolizes tryptophan and is implicated in creating an immunosuppressive environment in tumors. nih.gov Many IDO1 inhibitors are indole-based, mimicking the natural substrate. For example, 1-Methyl-ʟ-tryptophan (ʟ-1MT) is a known IDO1 inhibitor used to validate enzyme activity assays. nih.gov
Table 3: In vitro Enzyme Inhibition Data for Selected Indole/Thiophene Analogues
| Compound Class | Enzyme Target | Example Compound | IC₅₀ (µM) | Reference |
| Indolyl-acetohydrazides | Butyrylcholinesterase | 2-(1H-Indol-3-yl)-N'-[4-chlorobenzoyl]acetohydrazide (7c) | 21.4 ± 0.8 | researchgate.net |
| Indolyl-acetohydrazides | Lipoxygenase | 2-(1H-Indol-3-yl)-N'-[benzoyl]acetohydrazide (7a) | 1.8 ± 0.1 | researchgate.net |
| Thiophene-containing amides | Kinesin Spindle Protein | Compound 33 | 0.017 | nih.gov |
| Indole-based inhibitors | Indoleamine 2,3-dioxygenase 1 (IDO1) | 1-Methyl-ʟ-tryptophan | ~100-200 (cell-based) | nih.gov |
| Coumarin-indole hybrids | α-Glucosidase | 3-((1H-indol-3-yl)(phenyl)methyl)-4-hydroxy-2H-chromen-2-one (4a) | 0.23 | d-nb.info |
In addition to enzyme inhibition, indole-based compounds are evaluated for their ability to bind to various receptors. These studies are critical for understanding the mechanism of action for compounds targeting the central nervous system and other receptor-mediated pathways.
For example, SAR studies on 1H-indole-2-carboxamides have identified potent negative allosteric modulators of the cannabinoid 1 (CB1) receptor. nih.gov These studies revealed that specific substitutions on the indole and an attached phenyl ring were crucial for activity. nih.gov In another line of research, a switch from a pyrazoloquinoline scaffold to an indole-based scaffold resulted in a significant change in binding properties at GABAᴀ receptors. mdpi.com The indole-based compound was found to modulate the receptor chiefly through a transmembrane "etomidate" binding site, demonstrating how the core scaffold can determine binding site specificity. mdpi.com
Protein-Ligand Interaction Analysis
The interaction of a ligand with its protein target is fundamental to its biological activity. For this compound, the binding mode within a protein's active site would be dictated by the combined physicochemical properties of the indoline ring system and the thienylcarbonyl moiety. Analysis of related structures suggests that these interactions are likely to be a combination of hydrogen bonding and hydrophobic interactions. uomustansiriyah.edu.iqslideshare.net
The indoline scaffold, a "privileged structure" in medicinal chemistry, provides a rigid framework that can be oriented within a binding pocket. mdpi.comnih.gov The nitrogen atom of the indoline ring can act as a hydrogen bond acceptor or, if protonated, a donor. The aromatic portion of the indoline and the thiophene ring are capable of engaging in hydrophobic and π-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within the protein's binding site. mdpi.com
The 2-thienylcarbonyl group introduces several key interaction points. The carbonyl oxygen is a potent hydrogen bond acceptor, likely to interact with hydrogen bond donor residues such as lysine, arginine, or the backbone amides of the protein. mdpi.com The sulfur atom in the thiophene ring can also participate in various non-covalent interactions. Furthermore, the relative orientation of the thiophene ring with respect to the indoline core is crucial for fitting into specific binding pockets, a common theme in structure-activity relationship (SAR) studies. wikipedia.org
Computational docking studies on similar indole derivatives have highlighted the importance of these interactions. For instance, molecular docking of indole derivatives into the active site of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase revealed hydrogen bonds with key residues like Met793. mdpi.com Such analyses provide a predictive framework for how this compound might bind to various protein targets.
Table 1: Potential Protein-Ligand Interactions for the this compound Scaffold
| Structural Moiety | Potential Interaction Type | Interacting Amino Acid Residues (Examples) |
|---|---|---|
| Indoline Ring | Hydrogen Bonding (N-atom) | Aspartate, Glutamate, Serine |
| Hydrophobic/π-stacking | Phenylalanine, Tyrosine, Tryptophan, Leucine | |
| Thiophene Ring | Hydrophobic/π-stacking | Phenylalanine, Tyrosine, Tryptophan, Valine |
| Carbonyl Group | Hydrogen Bonding (O-atom) | Lysine, Arginine, Serine, Threonine, Backbone NH |
Elucidation of Molecular Mechanisms of Action (in vitro)
Cellular Pathway Modulation Studies (in vitro)
The biological effects of a compound are mediated through its modulation of cellular signaling pathways. Based on the activities of related molecules, the this compound scaffold could potentially influence several key pathways involved in cell proliferation, inflammation, and survival.
Indole derivatives are well-documented modulators of critical cancer-related pathways. mdpi.comnih.gov For example, certain derivatives have been shown to inhibit the Extracellular signal-Regulated Kinase (ERK) signaling pathway, which is vital for cell proliferation and survival. mdpi.com This inhibition is often achieved by reducing the phosphorylation levels of key proteins in the cascade, such as c-Raf, MEK1/2, and ERK1/2. mdpi.com Another critical pathway in cancer is the apoptosis, or programmed cell death, pathway. Indole-based compounds have been developed that act as inhibitors of anti-apoptotic proteins like Bcl-2 and Mcl-1, thereby promoting cancer cell death. mdpi.com
Furthermore, compounds containing a thienylcarbonyl moiety have been implicated in modulating pathways related to inflammation and oxidative stress. evitachem.com The ability of such compounds to interfere with these processes suggests that this compound could be investigated for activity in inflammatory or neurodegenerative disease models. In plants, related indoline sulfonamides have been identified as allosteric inhibitors of tryptophan synthase, an enzyme involved in the auxin biosynthesis pathway, highlighting the diverse biological systems this scaffold can impact. nih.gov
Protein Expression and Activity Modulation (in vitro)
The modulation of cellular pathways is a direct result of the compound's effect on the expression and/or activity of specific proteins. The this compound scaffold is related to molecules known to inhibit various enzymes and regulatory proteins.
A prominent example is the inhibition of protein kinases, which are crucial regulators of cell signaling. Indeno[1,2-b]indole derivatives have been identified as potent and selective inhibitors of human protein kinase CK2, a protein implicated in cancer. nih.gov One such derivative inhibited CK2 with an IC₅₀ value of 0.11 μM via an ATP-competitive mechanism. nih.gov Similarly, indole derivatives have been developed as potent inhibitors of Lysine-Specific Demethylase 1 (LSD1), an enzyme involved in epigenetic regulation, with IC₅₀ values in the nanomolar range. mdpi.com
Another key target for indole-containing compounds is tubulin. Inhibition of tubulin polymerization disrupts the formation of microtubules, leading to cell cycle arrest and apoptosis. This is a well-established mechanism for many anticancer drugs. mdpi.comnih.gov The table below summarizes the observed activities of compounds structurally related to this compound, illustrating the potential targets for this scaffold.
Table 2: In Vitro Protein Modulation by Compounds Related to this compound
| Related Compound Class | Target Protein/Process | Observed Effect | Reference |
|---|---|---|---|
| Indeno[1,2-b]indole derivatives | Protein Kinase CK2 | Inhibition (IC₅₀ = 0.11 μM) | nih.gov |
| Indole derivatives | Lysine-Specific Demethylase 1 (LSD1) | Inhibition (IC₅₀ = 0.050 μM) | mdpi.com |
| Indole-tetrazole amides | Tubulin Polymerization | Inhibition (IC₅₀ = 0.34 μM) | mdpi.com |
| Triazolopyrimidine indoles | ERK Signaling Pathway Proteins (c-Raf, MEK1/2, ERK1/2) | Reduced Phosphorylation | mdpi.com |
Development of Chemical Probes Based on the this compound Scaffold
Chemical probes are essential tools for dissecting biological pathways and validating drug targets. rsc.org The indole scaffold is frequently used to design such probes due to its versatile chemistry and its presence in many bioactive molecules. mdpi.comrsc.org The this compound structure represents a viable starting point for the development of novel chemical probes.
To function as a probe, the core scaffold can be chemically modified to incorporate reporter tags or reactive groups. For example, a fluorescent dye, such as a nitrobenzofurazan (NBD) or rhodamine, could be attached to the indoline ring. This would allow for the visualization of the probe's localization within cells and its binding to target proteins using techniques like fluorescence microscopy. mdpi.com
Alternatively, the scaffold could be appended with a biotin (B1667282) tag. This would enable the use of affinity-based methods, such as pull-down assays followed by mass spectrometry, to identify the cellular binding partners of the this compound core. Another strategy involves introducing a photoreactive group (e.g., an azide (B81097) or diazirine) to create a photo-affinity probe. Upon UV irradiation, this probe would form a covalent bond with its target protein, allowing for robust target identification. The development of such tools from the this compound scaffold could provide valuable insights into its mechanism of action and uncover new therapeutic targets. mdpi.com
Conclusion and Future Directions in 1 2 Thienylcarbonyl Indoline Research
Summary of Key Research Findings
Research directly focused on 1-(2-thienylcarbonyl)indoline is not extensively documented in publicly available literature. However, the thienylcarbonyl and indoline (B122111) moieties are present in more complex molecules that have been synthesized and studied. For instance, derivatives of spiro[indoline-3,4'-quinoline] and spirooxindolopyrrolizidines incorporating a 2-thienylcarbonyl group have been synthesized. researchgate.netnih.gov These studies often involve multi-component, one-pot reactions, highlighting the utility of the thienylcarbonyl-indoline scaffold in constructing complex heterocyclic systems. researchgate.net The primary synthesis method reported for related structures involves the reaction of (E)-3-aryl-1-(thiophen-2-yl)prop-2-en-1-ones with azomethine ylides generated in situ from isatin (B1672199) and l-proline. nih.gov Characterization of these more complex molecules has been performed using elemental analysis and various spectral studies. nih.gov
The indole (B1671886) nucleus, of which indoline is a reduced form, is a well-known scaffold in medicinal chemistry, appearing in a vast array of natural products and pharmaceuticals with diverse biological activities. rsc.orgmdpi.com Indole derivatives are investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. mdpi.comevitachem.com This broader context suggests that this compound could serve as a valuable building block or a lead compound in drug discovery programs.
Unexplored Avenues in Synthetic Chemistry
The synthesis of this compound itself is not a focal point of extensive research, presenting numerous opportunities for synthetic exploration. Future work could focus on developing novel, efficient, and stereoselective synthetic routes.
Potential Synthetic Strategies:
Direct Acylation: Development of optimized conditions for the direct acylation of indoline with 2-thenoyl chloride or other activated derivatives of thiophene-2-carboxylic acid. This could involve screening various catalysts, bases, and solvent systems to improve yields and purity.
Catalytic Methods: Exploration of modern catalytic methods, such as copper-catalyzed or palladium-catalyzed cross-coupling reactions, to construct the core structure. For instance, a convergent synthesis could be designed from appropriately functionalized indoline and thiophene (B33073) precursors.
Flow Chemistry: The application of continuous flow chemistry could offer advantages in terms of safety, scalability, and reaction control for the synthesis of this compound and its derivatives.
Green Chemistry Approaches: The development of synthetic methods that utilize greener solvents, catalysts, and energy sources would be a valuable contribution. This could include microwave-assisted synthesis or the use of biocatalysts. researchgate.net
Advancements in Mechanistic Understanding
The reaction mechanisms involving the this compound scaffold are largely inferred from related systems. Detailed mechanistic studies on its formation and subsequent reactions are lacking.
Future research could focus on:
Kinetics and Intermediates: Detailed kinetic studies of its synthesis could elucidate the reaction order and the role of catalysts. Spectroscopic techniques could be employed to detect and characterize reactive intermediates.
[3+2] Cycloaddition: For related spiro compounds, a [3+2] cycloaddition mechanism is proposed. nih.gov A deeper investigation into the regioselectivity and stereoselectivity of such reactions involving this compound precursors would be beneficial.
Prenyltransferases: While not directly studied for this compound, research into indole prenyltransferases, which catalyze the attachment of prenyl groups to indole rings, could offer insights into potential enzymatic modifications of the indoline core. rsc.org Understanding these mechanisms could pave the way for biocatalytic applications.
Potential for Novel Chemical Probe Development
Chemical probes are essential tools for studying biological systems. The structural features of this compound suggest its potential as a scaffold for the development of novel probes. The thiophene ring, for example, is a component of photoaffinity probes like diazirinyl oncodazole, which is used to study tubulin binding. mdpi.com
Areas for Exploration:
Photoaffinity Probes: The incorporation of photoreactive groups, such as a diazirine, onto the thiophene or indoline ring could transform this compound into a photoaffinity label to identify protein targets.
Fluorescent Probes: Modification of the scaffold with fluorophores could lead to the development of fluorescent probes for imaging specific cellular components or processes.
Target Identification: Given the prevalence of the indole nucleus in bioactive compounds, this compound-based probes could be used in chemical biology to identify new biological targets for therapeutic intervention.
Synergistic Approaches in Computational and Experimental Chemistry
The integration of computational chemistry with experimental studies offers a powerful approach to accelerate research. routledge.comuw.edu.pl For this compound, this synergy remains largely untapped.
Future Synergistic Studies:
| Research Area | Computational Approach | Experimental Validation |
| Synthesis | Density Functional Theory (DFT) calculations to model reaction pathways and predict transition states. | Laboratory synthesis to verify predicted reaction conditions and yields. |
| Mechanistic Studies | Molecular dynamics simulations to study the conformational landscape and interactions with potential biological targets. | NMR spectroscopy and X-ray crystallography to determine the structure of reaction products and intermediates. researchgate.net |
| Probe Development | Virtual screening and molecular docking to predict binding affinities to target proteins. | In vitro binding assays and cellular imaging to validate the efficacy of newly designed probes. |
| Property Prediction | Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activity of derivatives. | Synthesis and biological testing of new derivatives to confirm QSAR predictions. |
By combining computational predictions with experimental validation, a more rational and efficient exploration of the chemical space around this compound can be achieved, unlocking its full potential in various fields of chemistry and biology.
Q & A
What are the recommended strategies for synthesizing 1-(2-Thienylcarbonyl)indoline and its derivatives?
Basic Research Focus
A common approach involves functionalizing indoline precursors with thienylcarbonyl groups. For example, indole derivatives (e.g., 3-(4-fluorophenyl)-1H-indole) can serve as starting materials for acylindoline synthesis via Friedel-Crafts acylation or coupling reactions . Catalytic methods, such as rhodium-catalyzed decarboxylation-hydroacylation, have been used for regioselective functionalization of indoline scaffolds . Green chemistry approaches, including CuNP-catalyzed multi-component reactions in aqueous media, offer efficient pathways to complex indoline derivatives with reduced waste .
How can computational methods predict the biological activity of this compound?
Advanced Research Focus
Molecular docking and density functional theory (DFT) calculations are critical for predicting binding affinities and interaction modes with biological targets. For example, isoindoline derivatives have been studied using computational models to map interactions with enzymes like acetylcholinesterase or kinases . Advanced basis sets (e.g., 6-311G(d,p)) optimize geometrical parameters and vibrational spectra, enabling accurate predictions of electronic properties and reactivity .
What spectroscopic techniques are essential for characterizing this compound?
Basic Research Focus
Key techniques include:
- FT-IR : Identifies carbonyl (C=O) stretches (~1690–1740 cm⁻¹) and thiophene ring vibrations (~700–850 cm⁻¹) .
- NMR : ¹H/¹³C NMR resolves substituent positions (e.g., thienyl protons at δ 6.8–7.5 ppm; indoline CH₂ groups at δ 2.3–4.9 ppm) .
- XRD : Confirms crystal packing and spirocyclic conformations, as seen in isotypic indoline-diones .
How do researchers address contradictions in biological activity data among similar indoline derivatives?
Advanced Research Focus
Discrepancies often arise from variations in substituent electronic effects or assay conditions. For example, halogenated indolines (e.g., 5-bromo-6-iodo-1H-indoline) show divergent activities depending on the halogen’s electronegativity and steric bulk . Systematic SAR studies using standardized assays (e.g., enzyme inhibition kinetics or cell viability screens) and meta-analyses of published data (e.g., Protein Data Bank entries) help reconcile inconsistencies .
What methodologies optimize regioselective functionalization at specific positions of the indoline core?
Advanced Research Focus
Rhodium-catalyzed decarboxylation-hydroacylation enables selective C2 functionalization of indolines . Directed ortho-metalation (DoM) with directing groups (e.g., pivaloyl) allows precise substitution at C5 or C6 positions . Halogenation strategies (e.g., electrophilic iodination) prioritize C5/C6 positions due to the indoline ring’s electron density distribution .
How can multi-component reactions enhance the synthesis efficiency of complex indoline derivatives?
Advanced Research Focus
CuNP-catalyzed reactions in water efficiently assemble bis-pyrrol indolinones with triazole or thiophene moieties in one pot, achieving ~70% yields . Microwave-assisted methods reduce reaction times for spirocyclic indolines (e.g., 1'-Pivaloylspiro derivatives) while maintaining regioselectivity .
What are the challenges in X-ray crystallographic analysis of this compound derivatives?
Advanced Research Focus
Crystallization difficulties arise from conformational flexibility (e.g., rotating thienyl groups) and weak intermolecular interactions. Strategies include:
- Co-crystallization with stabilizing agents (e.g., π-acceptors).
- Low-temperature (123 K) data collection to minimize thermal motion artifacts .
- Hydrogen-bonding networks (C–H⋯O) and π-π stacking (3.5–3.6 Å intercentroid distances) stabilize crystal lattices .
How do structural modifications like spirocyclic systems affect the compound’s pharmacokinetics?
Advanced Research Focus
Spiro junctions (e.g., indoline-pyrrolidine systems) enhance metabolic stability by restricting rotational freedom, as seen in 1'-Pivaloylspiro derivatives . Substituents like pivaloyl groups improve solubility and bioavailability by masking polar functionalities. Pharmacokinetic profiling (e.g., CYP450 inhibition assays) is critical to assess hepatic clearance and plasma protein binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
